Enhanced Lipophilicity: XLogP3 Comparison of Isoxazole Alkyl Substitution Patterns
The specific substitution pattern of 3-(bromomethyl)-4-ethyl-5-propyl-1,2-oxazole leads to a predicted XLogP3 of 2.9. This represents a significant increase in lipophilicity compared to simpler bromomethylisoxazoles lacking these specific alkyl substituents. For example, 3-(bromomethyl)isoxazole (C4H4BrNO, MW 161.98) has a significantly lower calculated LogP due to its smaller molecular size and lack of lipophilic alkyl chains, while even the mono-substituted 5-(bromomethyl)isoxazole has a reported XLogP3 of 1.0 [1]. This difference of 1.9 LogP units translates to approximately an 80-fold increase in partition coefficient (logP difference = log(K_target/K_comparator)), directly impacting membrane permeability and distribution profiles in biological systems [1].
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 5-(Bromomethyl)isoxazole (XLogP3 = 1.0); 3-(Bromomethyl)isoxazole (qualitatively lower, MW 161.98) |
| Quantified Difference | ΔXLogP3 = +1.9 relative to 5-(bromomethyl)isoxazole |
| Conditions | Computed property using standardized PubChem XLogP3 algorithm |
Why This Matters
For procurement decisions in medicinal chemistry, a higher LogP value of 2.9 indicates enhanced lipophilicity and potential for improved membrane permeability compared to simpler, less substituted analogs, making it a more suitable starting point for optimizing ADME properties.
- [1] Kuujia. (n.d.). 3-(Bromomethyl)-4-ethyl-5-propyl-1,2-oxazole (CAS 1514053-88-3). Compound data page (XLogP3: 2.9). View Source
